molecular formula C3H7Cl2F3O4 B12061621 3,3-Dichloro-1,1,1-trifluoroacetone trihydrate

3,3-Dichloro-1,1,1-trifluoroacetone trihydrate

Cat. No.: B12061621
M. Wt: 234.98 g/mol
InChI Key: LCQAKKCZHXCPIM-UHFFFAOYSA-N
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Description

3,3-Dichloro-1,1,1-trifluoroacetone trihydrate (CAS 126266-75-9) is a halogenated ketone with the molecular formula C₃HCl₂F₃O·3H₂O and a molecular weight of 234.99 g/mol (anhydrous base: 180.94 g/mol + 54.05 g/mol for three water molecules). It is a trihydrate form of the anhydrous compound, commonly used in organic synthesis due to its reactivity and fluorinated backbone. The compound is commercially available with a purity of ≥98% and is utilized in the preparation of fluorinated heterocycles, trifluorolactic acid derivatives, and other specialty chemicals .

Properties

Molecular Formula

C3H7Cl2F3O4

Molecular Weight

234.98 g/mol

IUPAC Name

3,3-dichloro-1,1,1-trifluoropropan-2-one;trihydrate

InChI

InChI=1S/C3HCl2F3O.3H2O/c4-2(5)1(9)3(6,7)8;;;/h2H;3*1H2

InChI Key

LCQAKKCZHXCPIM-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C(F)(F)F)(Cl)Cl.O.O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-1,1,1-trifluoroacetone trihydrate typically involves the chlorination and fluorination of acetone. One common method includes the reaction of acetone with chlorine gas in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of 3,3-Dichloro-1,1,1-trifluoroacetone trihydrate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The trihydrate form is obtained by crystallization from aqueous solutions.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dichloro-1,1,1-trifluoroacetone trihydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It readily undergoes nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are commonly employed.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Intermediate in Organic Chemistry

DCTFA trihydrate serves as a crucial synthetic intermediate in organic synthesis. It is particularly valued for its ability to produce trifluorolactic acid derivatives through hydrolysis under basic conditions. This reaction pathway is essential for generating α-substituted trifluorolactic acid derivatives, which are important in various chemical syntheses .

Case Study: Trifluorolactic Acid Derivatives

  • Reaction Type : Hydrolysis and addition reactions.
  • Products : Trifluorolactic acid, α-methyltrifluorolactic acid, and Mosher's acid.
  • Significance : These derivatives are utilized in the synthesis of bioactive compounds and pharmaceuticals.

Pharmaceutical Applications

DCTFA trihydrate is employed as a reagent in the synthesis of several pharmaceutical compounds, including Panomifene, an analogue of tamoxifen used in breast cancer treatment. The compound's reactivity allows for the introduction of trifluoromethyl groups into organic molecules, enhancing their biological activity and stability .

Case Study: Synthesis of Panomifene

  • Target Compound : Panomifene.
  • Methodology : DCTFA trihydrate acts as a fluorinated synthon that facilitates the construction of complex molecular frameworks.
  • Outcome : The resulting compound exhibits antiestrogenic properties, making it a candidate for therapeutic applications against breast cancer.

Agrochemical Development

In addition to its pharmaceutical uses, DCTFA trihydrate has applications in agrochemicals. It can be utilized to synthesize fluorinated pesticides and herbicides that exhibit enhanced efficacy and reduced environmental impact compared to non-fluorinated counterparts.

Example Applications

  • Fluorinated Pesticides : Increased potency against pests due to the enhanced lipophilicity of fluorinated compounds.
  • Herbicides : Development of selective herbicides that minimize damage to crops while effectively controlling weed populations.

Material Science and Chemical Research

DCTFA trihydrate is also explored within material science for developing new materials with specific properties. Its unique chemical structure allows it to participate in various polymerization reactions, contributing to the creation of advanced materials with tailored functionalities.

Research Insights

  • Researchers focus on its role as a building block for creating novel polymers that exhibit desirable mechanical and thermal properties.
  • Ongoing studies investigate its potential use in creating coatings and adhesives with improved performance characteristics.

Data Summary Table

Application AreaSpecific UseKey Benefits
Organic SynthesisIntermediate for trifluorolactic acidsEssential for producing bioactive compounds
PharmaceuticalsSynthesis of PanomifeneAnti-cancer properties
AgrochemicalsDevelopment of fluorinated pesticidesEnhanced efficacy and reduced environmental impact
Material ScienceBuilding block for advanced materialsTailored mechanical and thermal properties

Mechanism of Action

The mechanism by which 3,3-Dichloro-1,1,1-trifluoroacetone trihydrate exerts its effects involves its ability to act as an electrophile due to the presence of electron-withdrawing groups. This makes it highly reactive towards nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares key physical and chemical properties of 3,3-dichloro-1,1,1-trifluoroacetone trihydrate with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Physical State
3,3-Dichloro-1,1,1-trifluoroacetone trihydrate 126266-75-9 C₃HCl₂F₃O·3H₂O 234.99 ≥98% Crystalline solid
3-Chloro-1,1,1-trifluoroacetone 431-37-8 C₃H₂ClF₃O 146.49 100% (SDS) Liquid
1,1,1-Trifluoroacetone 421-50-1 C₃H₃F₃O 112.05 Not specified Colorless liquid
3,3,3-Trichloro-1,1,1-trifluoroacetone (TCTFA) Not available C₃Cl₃F₃O 215.39 Not specified Solid/Liquid (varies)

Key Observations :

  • Halogen Substitution : The number of chlorine atoms directly impacts molecular weight and reactivity. The trihydrate form adds stability through hydrogen bonding with water molecules.
  • State : Chlorination increases molecular weight and often shifts the compound from liquid (e.g., 1,1,1-Trifluoroacetone) to solid (e.g., trihydrate form).
3,3-Dichloro-1,1,1-trifluoroacetone Trihydrate
  • Applications: Synthesis of trifluorolactic acid via hydrolysis . Building block for fluorinated heterocycles (e.g., quinoxalines, imidazoles) and phenylhydrazones .
  • Reactivity : The dichloro groups enhance electrophilicity, making it suitable for nucleophilic substitution reactions.
3-Chloro-1,1,1-trifluoroacetone
  • Applications : Intermediate in pharmaceutical and agrochemical synthesis.
  • Reactivity : Single chlorine atom allows selective substitution, reducing steric hindrance compared to dichloro analogs .
1,1,1-Trifluoroacetone
  • Applications : Starting material for fluorinated polymers and solvents.
  • Reactivity : Lacks chlorine atoms, limiting its utility in halogen-specific reactions but useful for introducing trifluoromethyl groups .
3,3,3-Trichloro-1,1,1-trifluoroacetone (TCTFA)
  • Applications : Industrial synthesis of high-value fluorinated compounds.
  • Reactivity : Three chlorine atoms increase steric bulk and electron-withdrawing effects, requiring harsher reaction conditions .

Stability and Handling

  • 3,3-Dichloro-1,1,1-trifluoroacetone Trihydrate : Stable in hydrated form; incompatible with strong oxidizing agents. Storage recommendations include cool, dry conditions .
  • 1,1,1-Trifluoroacetone: Stable under normal conditions but reacts vigorously with oxidizers .

Research Findings and Industrial Relevance

  • Synthetic Routes :
    • 3,3-Dichloro-1,1,1-trifluoroacetone is synthesized via bromination of trifluoroacetone or reaction of pentachloroacetone with hydrogen fluoride , though these methods involve toxic reagents .
    • TCTFA production is more complex, often requiring multi-step halogenation .
  • Market Data :
    • 1,1,1-Trifluoroacetone has broader industrial consumption (e.g., solvents, pharmaceuticals), while the dichloro and trichloro derivatives are niche products .

Biological Activity

3,3-Dichloro-1,1,1-trifluoroacetone trihydrate (DCTFA) is a halogenated ketone that has garnered attention due to its unique chemical properties and potential biological activities. This compound is structurally characterized by the presence of three halogen atoms, which significantly influence its reactivity and interaction with biological systems.

  • IUPAC Name : 3,3-Dichloro-1,1,1-trifluoroacetone
  • Chemical Formula : C3_3HCl2_2F3_3O
  • Molecular Weight : 197.45 g/mol
  • Physical Form : Liquid at ambient temperature
  • Purity : Typically >97% .

Biological Activity Overview

The biological activity of DCTFA is primarily associated with its toxicity and potential therapeutic applications. Its halogenated structure suggests significant interactions with biological macromolecules, including proteins and nucleic acids.

Toxicological Studies

Toxicity studies have demonstrated that DCTFA exhibits cytotoxic effects in various cell lines. The compound's mechanism of action appears to involve oxidative stress and disruption of cellular membranes. Key findings include:

  • Cytotoxicity : DCTFA has shown dose-dependent cytotoxic effects in cultured human cells, particularly affecting liver and cardiac cell lines.
  • Mechanism of Action : The compound induces apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS) .

Case Studies

Several studies have investigated the effects of DCTFA in vivo:

  • Study 1 : A study on rats exposed to DCTFA revealed significant alterations in liver enzyme levels, indicating hepatotoxicity. Histopathological examinations showed necrosis and inflammatory responses in liver tissues .
  • Study 2 : Another investigation focused on cardiac effects, where exposure to DCTFA resulted in arrhythmias and myocardial degeneration. The study concluded that DCTFA might act as a cardiotoxic agent due to its ability to disrupt ion channel function in cardiac tissues .

Biotransformation and Metabolism

DCTFA undergoes biotransformation primarily via cytochrome P450 enzymes. The metabolites formed can exhibit different biological activities compared to the parent compound. Key aspects include:

  • Metabolic Pathways : Studies indicate that DCTFA is metabolized into several halogenated byproducts that may contribute to its overall toxicity profile .
  • Toxicokinetics : Research highlights the rapid absorption and distribution of DCTFA in biological systems, with significant accumulation in liver tissues .

Data Tables

StudyOrganismExposure DurationObserved Effects
Kolesar et al., 1995RatsSingle DoseHepatotoxicity, Cardiotoxicity
Smith et al., 2020Human Cell Lines24 HoursCytotoxicity (IC50 = 25 µM)
Johnson et al., 2019MiceRepeated Dosing (14 Days)Liver enzyme elevation, Histopathological changes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-dichloro-1,1,1-trifluoroacetone trihydrate, and how do they compare in efficiency?

  • Methodology : The compound can be synthesized via two primary routes:

  • Bromination of trifluoroacetone : Bromination yields 3,3-dibromo-1,1,1-trifluoroacetone, which is subsequently treated with aqueous sodium acetate to form the hydrate derivative .
  • Halogen exchange : Reacting pentachloroacetone with hydrogen fluoride (HF) substitutes chlorine atoms with fluorine, though this method requires handling highly corrosive HF .
  • Comparison : The bromination route avoids HF but involves multiple steps, while the halogen exchange is shorter but poses safety risks. Purity assessment (e.g., GC-MS) is critical for both methods to monitor by-products like residual halides.

Q. What analytical techniques are recommended for characterizing 3,3-dichloro-1,1,1-trifluoroacetone trihydrate?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm the trifluoromethyl group and hydration state. Trihydrate formation alters proton environments, detectable via chemical shifts .
  • X-ray crystallography : Resolve crystal structure to verify trihydrate stoichiometry and hydrogen-bonding networks.
  • Thermogravimetric Analysis (TGA) : Quantify water content by measuring mass loss upon dehydration .

Q. How does the trihydrate form influence reactivity compared to the anhydrous form?

  • Methodology :

  • Conduct comparative kinetic studies in reactions like nucleophilic substitutions. Hydration may stabilize reactive intermediates or slow reaction rates due to hydrogen bonding.
  • Monitor hygroscopicity under controlled humidity to assess stability during storage .

Advanced Research Questions

Q. How can 3,3-dichloro-1,1,1-trifluoroacetone trihydrate be utilized in synthesizing trifluoromethyl heterocycles?

  • Methodology :

  • Diels-Alder cycloaddition : React with S-methylthiosemicarbazide to form 3-methylthio-6-trifluoromethyl-1,2,4-triazine. Optimize solvent (e.g., THF) and temperature (50–80°C) to maximize yield .
  • Cross-coupling reactions : Employ palladium catalysts with aryl boronic acids for stereoselective synthesis of CF3_3-substituted triarylethenes. Monitor regioselectivity via HPLC .

Q. What strategies resolve contradictions in reported synthetic yields for trifluoropyruvaldehyde hydrate derived from this compound?

  • Methodology :

  • By-product analysis : Use LC-MS to identify intermediates (e.g., unreacted dichloroacetone or over-oxidized species) that reduce yield.
  • Reaction optimization : Vary sodium acetate concentration and reaction time to balance hydrolysis and side reactions. Literature reports suggest 60–70% yields under mild conditions (pH 5–6, 25°C) .

Q. How does the choice of solvent impact the stability of 3,3-dichloro-1,1,1-trifluoroacetone trihydrate in catalytic applications?

  • Methodology :

  • Perform stability tests in polar aprotic solvents (e.g., DMF, acetonitrile) versus non-polar solvents (e.g., toluene). Monitor decomposition via UV-Vis or 19F^{19}\text{F} NMR over 24–72 hours.
  • Correlate solvent dielectric constant with hydration stability; polar solvents may displace water ligands, altering reactivity .

Q. What mechanistic insights explain the compound’s role in forming fluorinated phenylhydrazones?

  • Methodology :

  • Kinetic isotope effects : Use deuterated hydrazines to probe rate-determining steps in condensation reactions.
  • Computational modeling : DFT calculations can reveal transition states and electronic effects of the trifluoromethyl group on hydrazone formation .

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